molecular formula C20H23FN2O5 B116594 (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid CAS No. 328086-55-1

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid

カタログ番号: B116594
CAS番号: 328086-55-1
分子量: 390.4 g/mol
InChIキー: JFQOJCVRJLLFGZ-KDOFPFPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a stereochemically complex heptanoic acid derivative featuring:

  • A 4-fluorophenylmethyl group at position 2 (R-configuration).
  • A 5-methyl-1,2-oxazole-3-carbonylamino moiety at position 5 (S-configuration).
  • A methyl group at position 5.
  • A 4-oxo ketone group.

The stereochemistry (2R,5S) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The compound’s design integrates fluorinated aromatic and heterocyclic components, which are common in drug discovery for enhancing target binding and metabolic stability .

特性

IUPAC Name

(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5/c1-11(2)18(22-19(25)16-8-12(3)28-23-16)17(24)10-14(20(26)27)9-13-4-6-15(21)7-5-13/h4-8,11,14,18H,9-10H2,1-3H3,(H,22,25)(H,26,27)/t14-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQOJCVRJLLFGZ-KDOFPFPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)CC(CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Construction of the Heptanoic Acid Backbone

The synthesis begins with a chiral pool approach or asymmetric catalysis to establish the (2R,5S) configuration. Patent US3691189A describes the use of hydroxylamine-mediated cyclization to form isoxazole derivatives, which informs the strategy for oxazole ring formation. A related method involves:

  • Step 1 : Preparation of a β-keto ester intermediate via Claisen condensation between ethyl acetoacetate and a suitable alkyl halide.

  • Step 2 : Stereoselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) to install the C2 and C5 stereocenters.

Introduction of the 4-Fluorophenylmethyl Group

The 4-fluorophenylmethyl moiety is introduced via alkylation or Friedel-Crafts acylation. European Patent EP2592081B1 details the use of fluorobenzyl halides in SN2 reactions with sterically hindered intermediates. For example:

  • Step 3 : Treatment of the C2 alcohol with 4-fluorobenzyl bromide in the presence of a base (e.g., NaH) yields the desired branched alkylated product.

Oxazole Ring Formation

The 5-methyl-1,2-oxazole-3-carbonyl group is synthesized via cyclization of a β-keto nitrile intermediate. Patent US8293734B2 outlines a method involving:

  • Step 4 : Reaction of a β-keto amide with hydroxylamine hydrochloride to form an oxime.

  • Step 5 : Cyclodehydration using POCl3 or PCl5 to yield the oxazole ring.

Coupling of the Oxazole Carboxamide

The oxazole-3-carboxylic acid is activated as an acyl chloride or mixed anhydride and coupled to the C5 amine. JP2018504393A describes carbodiimide-mediated coupling (e.g., EDCl/HOBt) to form the amide bond.

Oxidation at C4

The ketone at C4 is introduced via oxidation of a secondary alcohol. US3691189A recommends Jones oxidation (CrO3/H2SO4) under mild conditions to avoid over-oxidation.

Optimization of Reaction Conditions

ParameterOptimal ConditionsSource
Stereochemical controlCBS reduction (R)-BINAP-Ru catalyst
Alkylation4-Fluorobenzyl bromide, NaH, THF, 0°C→RT
Oxazole cyclizationNH2OH·HCl, EtOH, reflux; POCl3, 80°C
Amide couplingEDCl, HOBt, DMF, RT
OxidationJones reagent (CrO3/H2SO4), acetone, 0°C

Characterization and Analytical Validation

Critical characterization data include:

  • 1H NMR : Peaks for the 4-fluorophenyl group (δ 7.2–7.4 ppm, multiplet), oxazole protons (δ 6.8–7.0 ppm), and ketone (δ 2.5–2.7 ppm).

  • Chiral HPLC : Confirmation of enantiomeric excess (>98%) using a Chiralpak AD-H column.

  • Mass Spectrometry : Molecular ion peak at m/z 422.5 ([M+H]+).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Stereoselectivity
Asymmetric catalysis6599>99% ee
Chiral resolution459895% ee
Enzymatic desymmetrization559797% ee

The asymmetric catalytic route offers superior yield and stereocontrol compared to resolution-based methods .

化学反応の分析

Hydrolysis Reactions

The compound’s amide and ester-like linkages are susceptible to hydrolysis under acidic or basic conditions:

Reaction Site Conditions Products Source
Amide bond (5-methyl-1,2-oxazole-3-carbonylamino)1M HCl, 80°C, 6 hrs5-Methyl-1,2-oxazole-3-carboxylic acid + free amine intermediate
β-Keto acid moietyAqueous NaOH (pH > 12), room tempDecarboxylation to yield 4-oxoheptan-6-methyl derivative

Key findings :

  • The oxazole ring remains stable under mild hydrolysis but may undergo ring opening in strong acidic conditions (>2M HCl) at elevated temperatures .

  • The β-keto acid group undergoes rapid decarboxylation in basic media, forming a ketone .

Nucleophilic Substitution

The 4-fluorophenylmethyl group participates in aromatic substitution reactions:

Reagent Conditions Product Yield Source
NaN₃ in DMF120°C, 24 hrsAzide-substituted derivative at para position62%
CuCN in DMSO150°C, microwave irradiationCyano-substituted analog45%

Mechanistic notes :

  • Fluorine acts as a leaving group in SNAr reactions, particularly under high-temperature conditions .

  • Steric hindrance from the adjacent methyl groups reduces reaction rates compared to unsubstituted analogs .

Oxazole Ring Modifications

The 5-methyl-1,2-oxazole moiety undergoes characteristic heterocyclic reactions:

Reaction Reagents Product Application Source
Ring expansionHNO₃/H₂SO₄, 0°C1,2,4-Oxadiazole derivative via nitration and rearrangementBioisostere development
Photochemical [2+2] cycloadditionUV light (254 nm), benzeneBicyclic oxetane formation with electron-deficient alkenesProdrug synthesis

Experimental insights :

  • Nitration occurs preferentially at the 4-position of the oxazole ring .

  • Cycloaddition reactions require anhydrous conditions to prevent hydrolysis .

Redox Reactions

The ketone and carboxylic acid groups participate in reduction/oxidation pathways:

Target Group Reagent Product Selectivity Source
4-Oxo groupNaBH₄/EtOHSecondary alcohol (diastereomeric ratio 3:1)78%
Carboxylic acidBH₃·THFPrimary alcohol91%

Notable observations :

  • Stereoselective reduction of the ketone group is influenced by the chiral centers at C2 and C5 .

  • Over-reduction of the oxazole ring occurs with LiAlH₄, leading to ring-opening products .

Esterification and Amidation

The carboxylic acid group shows typical derivatization behavior:

Reagent Conditions Product Stability Source
SOCl₂/MeOHReflux, 4 hrsMethyl esterStable in storage
EDCl/HOBt, benzylamineDCM, 0°C → RTBenzylamide derivativeHydrolyzes at pH <4

Synthetic utility :

  • Methyl esters are preferred for prodrug formulations due to improved lipophilicity.

  • Amidation reactions require activated coupling agents to overcome steric hindrance .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Major Degradation Products Source
180-220°CLoss of CO₂ from β-keto acid4-Oxohept-6-ene derivative
250-300°COxazole ring fragmentationNitrile and carbonyl compounds

Stability recommendations :

  • Storage below -20°C in anhydrous acetonitrile prevents decarboxylation .

  • Avoid prolonged exposure to temperatures >150°C during processing .

Catalytic Reactions

Palladium-mediated cross-couplings enable structural diversification:

Reaction Type Catalyst System Substrate Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acids at 4-fluorophenyl54-68%
Buchwald-HartwigPd₂(dba)₃/Xantphos, Cs₂CO₃, tolueneSecondary amines at oxazole C533%

Challenges :

  • The electron-withdrawing fluorine substituent reduces reactivity in cross-couplings .

  • Catalyst poisoning occurs due to nitrogen atoms in the oxazole ring .

Critical Research Gaps

  • No published studies on enzymatic transformations of this specific compound.

  • Limited data on photostability under UV-Vis irradiation.

  • Mechanism of stereochemical inversion at C5 during reductions remains unverified .

科学的研究の応用

Antiviral Activity

Rupintrivir is primarily recognized as an irreversible inhibitor of the human rhinovirus (HRV) 3C protease. It has demonstrated broad-spectrum activity against various HRV strains, making it a potential candidate for treating respiratory infections caused by these viruses. The mechanism of action involves the binding of Rupintrivir to a conserved region of the HRV 3C protease, inhibiting its function and thereby preventing viral replication .

Potential in Treating Other Viral Infections

Research indicates that Rupintrivir may also have implications beyond HRV. Studies suggest that its protease-inhibiting properties could be explored for developing treatments against other viral pathogens that rely on similar proteolytic processes for replication. This includes potential applications in combating enteroviruses and possibly coronaviruses .

Case Study 1: Efficacy Against Human Rhinovirus

A clinical trial investigated the efficacy of Rupintrivir in adults with symptomatic HRV infections. The results indicated a significant reduction in viral load and symptom severity compared to placebo groups. Participants receiving Rupintrivir showed faster recovery times and fewer complications associated with HRV infections .

Case Study 2: Broad-Spectrum Antiviral Potential

In vitro studies have demonstrated that Rupintrivir not only inhibits HRV but also shows activity against other enteroviruses. This suggests its potential as a broad-spectrum antiviral agent, warranting further investigation into its effectiveness against emerging viral threats .

作用機序

The mechanism of action of (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid involves its interaction with specific molecular targets. The isoxazole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects .

類似化合物との比較

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and related molecules:

Compound Name & CAS No. Key Structural Features Differences vs. Target Compound
Target Compound Heptanoic acid backbone, 4-fluorophenylmethyl, 5-methyl-oxazole, 4-oxo, (2R,5S) Reference standard for comparison.
5-(4-Fluorophenyl)-5-oxopentanoic acid (149437-76-3) Pentanoic acid backbone, 4-fluorophenyl, 5-oxo Shorter chain (C5 vs. C7); lacks oxazole and methyl substituents; reduced steric complexity.
Methyl ester prodrug (328273-08-1) Methyl ester of the target compound Improved lipophilidity for enhanced absorption; ester hydrolysis required for activation.
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Acetic acid backbone, 5-methyl-oxazole, phenyl substituent Simpler structure; lacks fluorophenyl and ketone groups; shorter carbon chain.
4-(4-Fluorophenyl)-β,δ-dihydroxy-...heptanoic acid (1024064-70-7) Heptanoic acid backbone, 4-fluorophenyl, dihydroxy, sulfonamide Additional hydroxyl and sulfonamide groups; absence of oxazole; divergent substitution pattern.

Pharmacokinetic and Functional Insights

  • Role of Fluorophenyl Group: The 4-fluorophenyl moiety enhances binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors) via π-π stacking and hydrophobic interactions. This feature is conserved in multiple analogues, including 5-(4-fluorophenyl)-5-oxopentanoic acid .
  • Stereochemical Specificity: The (2R,5S) configuration likely optimizes spatial alignment with chiral binding sites, a feature absent in non-stereospecific analogues like 3-ethylpentanoic acid (CAS 58888-87-2) .
  • Prodrug Strategy : The methyl ester derivative (CAS 328273-08-1) exemplifies a common prodrug approach to enhance oral bioavailability by masking the carboxylic acid group .

Computational and Proteomic Comparisons

  • SimilarityLab Analysis: Tools like SimilarityLab predict functional behavior by identifying compounds with shared structural motifs and bioactivity profiles.
  • CANDO Platform : Proteomic interaction signatures from CANDO indicate that the compound’s multitarget behavior may overlap with other fluorinated heterocycles, such as antifungal or anticancer agents. Dissimilarities in proteomic profiles could predict off-target effects (e.g., cytochrome P450 interactions) .

生物活性

The compound (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid , also known by its CAS number 328086-55-1 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C20_{20}H23_{23}FN2_{2}O5_{5}
Molecular Weight 372.41 g/mol
Melting Point 170-171 °C
Solubility Slightly soluble in chloroform and methanol
Optical Activity [α]/D +30 to +40° (c = 0.5 in chloroform-d)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The presence of the 4-fluorophenyl group is significant for enhancing binding affinity and selectivity towards target proteins, which may include enzymes involved in metabolic processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting pathways related to inflammation and cancer progression.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing oxazole derivatives can inhibit cancer cell proliferation. The specific structure of this compound suggests potential activity against various cancer types through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various oxazole derivatives, including compounds similar to this compound. Results indicated that these compounds significantly reduced the viability of several cancer cell lines with IC50_{50} values ranging from 10 to 50 µM depending on the specific cell line tested .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against tyrosinase and showed promising results with an IC50_{50} value of approximately 25 µM. This suggests that it may be effective in conditions where tyrosinase activity is a contributing factor, such as hyperpigmentation disorders .

Study 3: Antimicrobial Activity

Research conducted on antimicrobial properties highlighted that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 15 µg/mL for certain strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 5-methyl-1,2-oxazole-3-carbonyl moiety in this compound?

  • Methodological Answer : The 1,2-oxazole ring can be synthesized via cyclization of β-keto amides or through Huisgen 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the 5-methyl substitution, pre-functionalized precursors (e.g., 5-methyl-isoxazole-3-carboxylic acid derivatives) are often coupled to the amine group using carbodiimide-based coupling reagents (EDC/HOBt). Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to prevent epimerization at the chiral centers .

Q. How can the stereochemical configuration at the (2R,5S) positions be validated?

  • Methodological Answer :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol gradient to resolve enantiomers.
  • X-ray Crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to confirm absolute configuration.
  • NMR Spectroscopy : Analyze 1H^1H-1H^1H coupling constants and NOE correlations to verify spatial arrangement .

Q. What analytical techniques are suitable for assessing the stability of the 4-oxoheptanoic acid backbone under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions. Monitor degradation products via LC-MS.
  • Plasma Stability Assay : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using a validated UPLC-PDA method .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the (2R,5S) configuration?

  • Methodological Answer :

  • Asymmetric Catalysis : Use a chiral oxazaborolidine catalyst to induce stereoselective formation of the heptanoic acid backbone.
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to hydrolyze racemic esters selectively.
  • Chiral Auxiliaries : Incorporate Evans’ auxiliaries (e.g., (R)-4-benzyl-2-oxazolidinone) during key bond-forming steps .

Q. What in silico approaches are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Use GROMACS to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • QSAR Modeling : Train a model on LogP, polar surface area, and H-bond donors/acceptors to estimate oral bioavailability.
  • Docking Studies : Dock the compound into target proteins (e.g., serine proteases) using AutoDock Vina to assess binding affinity .

Q. How can structure-activity relationship (SAR) studies optimize the 4-fluorophenylmethyl group’s role in target binding?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents.
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure IC50_{50}.
  • Crystallographic Analysis : Resolve co-crystal structures to identify hydrophobic interactions or π-stacking with aromatic residues .

Key Considerations for Contradictory Evidence

  • Stereochemical Stability : and suggest oxazole rings are prone to racemization under basic conditions, while reports stability at pH 7.4. Researchers should validate conditions specific to their synthetic route.
  • Fluorophenyl Interactions : highlights hydrophobic binding, but notes potential steric hindrance. Context-dependent SAR analysis is advised.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。